5-Bromo-2-methyltriazole-4-sulfonyl fluoride
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Overview
Description
5-Bromo-2-methyltriazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C3H3BrFN3O2S and a molecular weight of 244.04 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, a triazole ring, and a sulfonyl fluoride group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyltriazole-4-sulfonyl fluoride typically involves the reaction of 5-bromo-2-methyltriazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyltriazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The sulfonyl fluoride group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution and addition reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-methyltriazole-4-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyltriazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-methyltriazole-4-sulfonyl fluoride include:
5-Bromo-2-methoxybenzenesulfonyl fluoride: A compound with a similar sulfonyl fluoride group but different aromatic structure.
2-Methyl-4-sulfonyl fluoride triazole derivatives: Compounds with variations in the substituents on the triazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, methyl group, triazole ring, and sulfonyl fluoride group makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
5-bromo-2-methyltriazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrFN3O2S/c1-8-6-2(4)3(7-8)11(5,9)10/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXICVFNUDYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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